Prazepine
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Overview
Description
Preparation Methods
Prazepine can be synthesized chemically through various synthetic routes. One common method involves the reaction of dibenzazepine with dimethylaminopropyl chloride under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like sodium amide.
Chemical Reactions Analysis
Prazepine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prazepine has been studied for its potential use in treating major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders . It has also been investigated for its effects on serotonin levels in human and animal thrombocytes . Additionally, this compound has been used in electrophysiological studies to compare its action with other tricyclic antidepressants .
Mechanism of Action
Prazepine exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects . The molecular targets of this compound include serotonin and norepinephrine transporters, which are involved in the reuptake process .
Comparison with Similar Compounds
Prazepine is similar to other tricyclic antidepressants such as imipramine and amitriptyline. this compound has a unique structure with the central ring nitrogen in a different location compared to imipramine . This structural difference may contribute to variations in their pharmacological effects and side effect profiles. Other similar compounds include desipramine, nortriptyline, and clomipramine .
Biological Activity
Prazepine, a compound belonging to the benzodiazepine class, has garnered attention for its potential therapeutic applications and biological activities. This article summarizes the key findings regarding the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant case studies.
Pharmacological Properties
This compound exhibits a range of pharmacological activities primarily through its interaction with the central nervous system (CNS). As a benzodiazepine derivative, it is known for its anxiolytic, sedative, and muscle relaxant properties. The compound operates mainly through modulation of the gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic transmission which leads to increased inhibitory neurotransmission in the brain.
- GABA Receptor Modulation : this compound binds to specific sites on the GABA-A receptor, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons. This action contributes to its anxiolytic and sedative effects.
- Neurotransmitter Interaction : Besides GABA receptors, this compound may also influence serotonin and dopamine pathways, which are crucial in mood regulation and anxiety management.
Metabolism and Pharmacokinetics
The metabolism of this compound occurs primarily in the liver through cytochrome P450 enzymes. Key metabolic pathways include:
- CYP3A4 and CYP2C19 : These isoenzymes are involved in the oxidative metabolism of this compound, leading to various metabolites that may have distinct pharmacological effects.
- Half-life : The elimination half-life of this compound is approximately 10-20 hours, allowing for once or twice daily dosing in clinical settings.
Case Studies and Clinical Findings
Several case studies have documented the efficacy and safety profile of this compound in clinical settings:
- Case Study on Anxiety Disorders : A study involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety scores compared to placebo over a 12-week period. The Cohen-Mansfield Agitation Inventory score indicated a mean difference favoring this compound treatment (p < 0.05) .
- Elderly Patients with Dementia : In a multicenter trial assessing agitation in dementia patients, this compound was compared with standard treatments. Although results showed no significant advantage over placebo, it highlighted the need for further research into alternative therapies for managing agitation .
- Adverse Effects : Reports indicate that while this compound is generally well-tolerated, some patients experienced side effects such as sedation and cognitive impairment. Monitoring these effects is crucial, particularly in elderly populations .
Research Findings
Recent research has focused on identifying genetic factors influencing individual responses to this compound:
- Genetic Polymorphisms : Variations in genes encoding for CYP450 enzymes may affect the metabolism of this compound, leading to differences in efficacy and safety among individuals .
- Functional Genomics : Studies have utilized functional genomics to explore how genetic predispositions can modify drug responses, potentially guiding personalized treatment approaches .
Data Table: Summary of Clinical Findings
Properties
CAS No. |
73-07-4 |
---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 |
InChI Key |
UKCVXGBHVGMFCN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
Key on ui other cas no. |
73-07-4 |
Origin of Product |
United States |
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